4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
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Overview
Description
4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a complex organic compound that features a pyrrolidinone ring, a nitrobenzamide group, and a methylphenyl substituent
Scientific Research Applications
4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylamine with 3-nitrobenzoyl chloride to form the intermediate 4-methyl-N-(3-nitrobenzoyl)-4-methylphenylamine. This intermediate is then reacted with 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Amines.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 4-methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide
Uniqueness
4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidinone ring, nitrobenzamide group, and methylphenyl substituent sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-3-7-16(8-4-12)21-11-15(10-18(21)23)20-19(24)14-6-5-13(2)17(9-14)22(25)26/h3-9,15H,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBAYAVOQRCQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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